1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The compound features a methanamine group attached to an oxadiazole ring, which is further substituted with a dimethoxyphenyl moiety. This structure contributes to its potential pharmacological properties.
The synthesis of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:
The synthesis may require optimization for yield and purity. Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are employed to monitor the reaction progress and confirm the structure of the synthesized compound .
The molecular structure of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can be represented using various notations:
InChI=1S/C11H13N3O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6,12H2,1-2H3
COC1=C(C=C(C=C1)C2=NOC(=N2)CN)OC
The compound has a molecular weight of approximately 233.24 g/mol and features several functional groups that contribute to its chemical reactivity and biological activity .
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions:
Reactions are typically conducted in solvents such as ethanol or dichloromethane and may involve catalysts like palladium or platinum to enhance reaction rates and yields.
The mechanism of action for 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves interactions with specific biological targets:
The compound is characterized as a grey crystalline powder that is insoluble in water but shows good solubility in organic solvents such as tetrahydrofuran and dimethylformamide .
Key chemical properties include:
These properties are essential for understanding the compound's stability and reactivity in various conditions .
The potential applications of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine are primarily in scientific research:
These applications highlight the importance of oxadiazole derivatives in medicinal chemistry and drug development .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7